

undecylbenzene CAS number 6742-54-7 information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Undecylbenzene

Cat. No.: B3432634

[Get Quote](#)

An In-Depth Technical Guide to **Undecylbenzene** (CAS: 6742-54-7): Properties, Synthesis, and Applications

Introduction

Undecylbenzene (CAS: 6742-54-7), also known as 1-phenylundecane, is an aromatic hydrocarbon characterized by an undecyl group (an eleven-carbon alkyl chain) attached to a benzene ring.^[1] As a member of the linear alkylbenzene (LAB) family, it holds significant industrial importance, primarily serving as a key chemical intermediate in the production of surfactants for detergents and cleaning agents.^{[2][3]} This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, synthesis methodologies, core applications, analytical techniques, and safety considerations.

Physicochemical and Spectroscopic Profile

Undecylbenzene is a colorless liquid with a mild odor.^{[2][4]} It is less dense than water and insoluble in it, causing it to float.^{[2][4]} Its stability under normal conditions makes it suitable for industrial processing, though it is combustible and incompatible with strong oxidizing agents.^[5] ^[6]

Chemical Structure

The structure consists of a C11 linear alkyl chain bonded to a phenyl group.

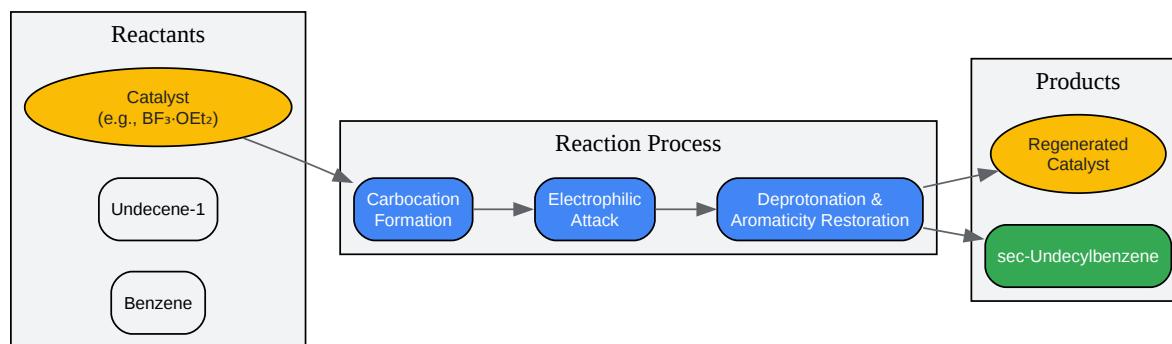
Caption: Chemical Structure of **Undecylbenzene**.

Key Physicochemical Properties

The essential physical and chemical properties of **undecylbenzene** are summarized below. This data is critical for designing reaction conditions, purification processes, and for safety assessments.

Property	Value	Source(s)
CAS Number	6742-54-7	[7][8]
Molecular Formula	C ₁₇ H ₂₈	[5][7]
Molar Mass	232.40 g/mol	[5][8][9]
Appearance	Colorless to almost colorless clear liquid	[2][5]
Odor	Mild	[4][5]
Density	0.855 g/mL at 25 °C	[4][5][9]
Melting Point	-5 °C	[5][8][9]
Boiling Point	316 °C	[5][8][9]
Flash Point	>113 °C (>230 °F)	[5][8]
Refractive Index	n _{20/D} 1.482	[4][5][9]
Water Solubility	Insoluble	[2][4]

Spectroscopic Data


Spectroscopic data is essential for the structural confirmation and purity assessment of **undecylbenzene**. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for spectral information, including mass spectrometry and IR spectroscopy data for this compound.[1][10] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard technique for its identification, where the molecule fragments in a predictable pattern, with a prominent peak at m/z 91 corresponding to the tropylidium ion (C₇H₇⁺), characteristic of alkylbenzenes.[10]

Synthesis of Undecylbenzene via Friedel-Crafts Alkylation

The industrial synthesis of **undecylbenzene**, like other LABs, is predominantly achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves reacting benzene with an alkylating agent, such as an olefin (undecene) or a haloalkane (chloroundecane), in the presence of a strong Lewis acid or protic acid catalyst.[\[2\]](#) [\[11\]](#)

Mechanistic Overview

The reaction is typically catalyzed by acids like anhydrous aluminum chloride (AlCl_3) or boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$).[\[11\]](#)[\[12\]](#) The catalyst's role is to generate a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile. Benzene's π -electron system attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final **undecylbenzene** product. The choice of catalyst and reaction conditions (temperature, molar ratio) is critical for maximizing yield and minimizing side reactions like polyalkylation or rearrangement.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Alkylation workflow for **undecylbenzene** synthesis.

Experimental Protocol: Synthesis from Undecene-1

This protocol is adapted from the methodology described by Saha et al. for the alkylation of benzene with undecene-1.[11][12]

Materials:

- Benzene (reagent grade)
- Undecene-1 (98%+)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Three-necked round-bottomed flask
- Condenser, thermometer, dropping funnel, magnetic stirrer

Procedure:

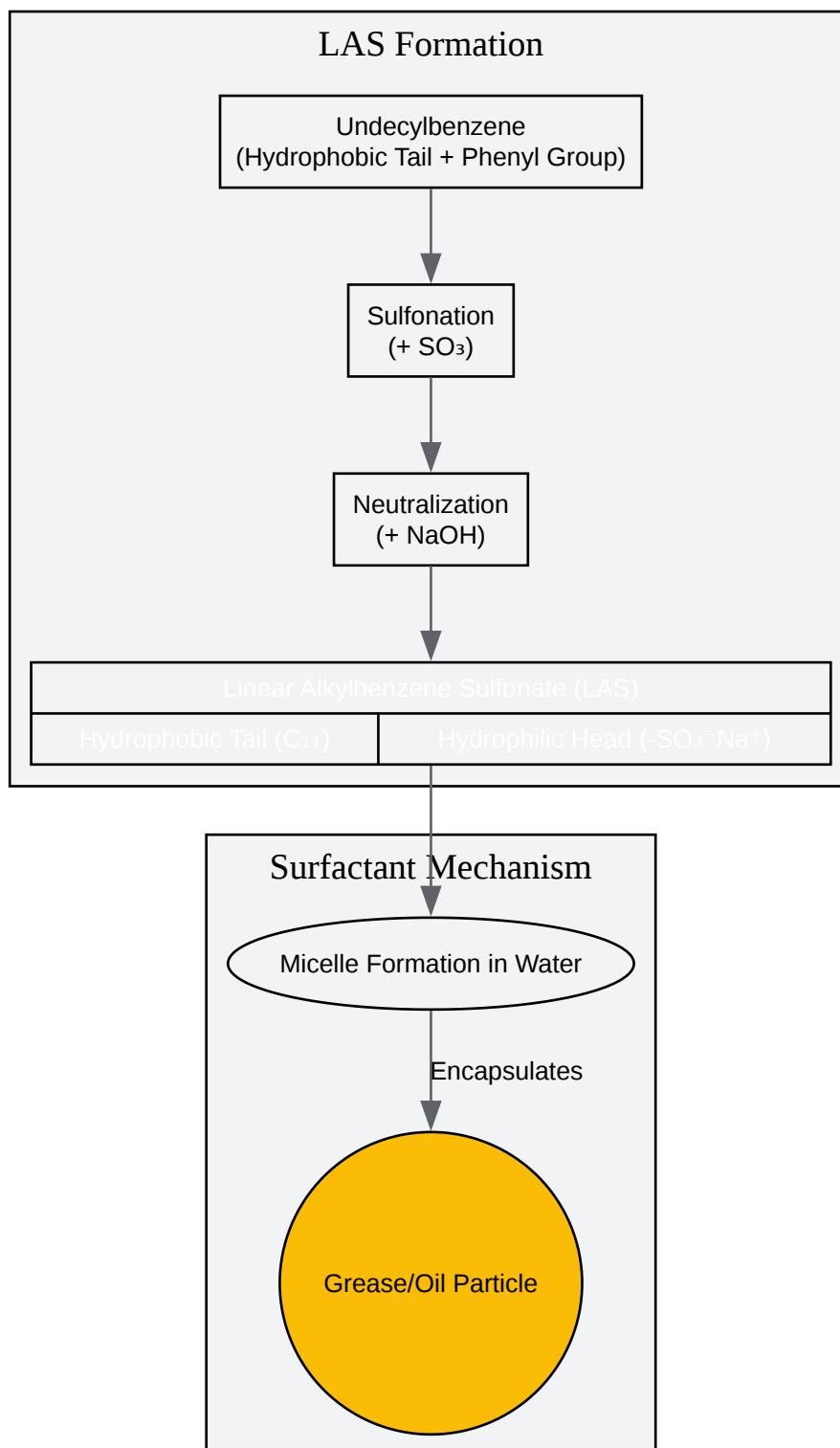
- **Setup:** Assemble the reaction apparatus in a fume hood. The three-necked flask is fitted with a condenser, a thermometer, and a dropping funnel. Add a magnetic stir bar.
- **Initial Charge:** Charge the flask with benzene. The molar ratio of benzene to undecene-1 is a critical parameter, with studies showing optimal yields at a 10:1 ratio.[11] This excess of benzene minimizes polyalkylation.
- **Catalyst Addition:** Add the catalyst, boron trifluoride etherate, to the benzene. The amount is typically a percentage of the weight of benzene (e.g., 20% w/w).[11]
- **Heating:** Heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. Temperature control is crucial as it influences reaction rate and selectivity.
- **Alkene Addition:** Add undecene-1 dropwise from the dropping funnel over a set period (e.g., 2 hours). Slow addition helps to control the exothermic reaction and maintain a steady temperature.

- Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional period (e.g., 1 hour) to ensure the reaction goes to completion.
- Workup: Cool the reaction mixture. Wash with water to remove the catalyst, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and a final water wash.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the excess benzene by distillation. The final product, sec-**undecylbenzene**, can be purified by vacuum distillation.

Yield Optimization: Studies have shown that yield is sensitive to several factors. For the reaction with undecene-1 and $\text{BF}_3\cdot\text{OEt}_2$, a yield of 70.6% was achieved under the optimal conditions listed below.[11][12]

Parameter	Optimal Condition	Rationale
Temperature	80°C	Balances reaction rate and prevention of side reactions.
Molar Ratio (Benzene:Undecene-1)	10:1	Excess benzene minimizes di- and poly-alkylation.[11]
Catalyst Amount	20% by wt. of benzene	Ensures sufficient catalytic activity for high conversion.[11]
Addition Time	2 hours	Controls the exothermicity of the reaction.
Stirring Time	1 hour	Drives the reaction to completion.

Core Industrial Application: Precursor to Linear Alkylbenzene Sulfonates (LAS)


The vast majority (over 98%) of **undecylbenzene** and related LABs are used as chemical intermediates for the production of linear alkylbenzene sulfonates (LAS).[2][3] LAS are anionic surfactants that form the backbone of most modern synthetic detergents.

The conversion process involves the sulfonation of the benzene ring of **undecylbenzene**, typically using sulfur trioxide (SO_3) or oleum. This reaction attaches a sulfonic acid group ($-\text{SO}_3\text{H}$) to the para position of the phenyl ring. The resulting alkylbenzene sulfonic acid is then neutralized with a base, such as sodium hydroxide (NaOH), to produce the sodium salt, which is the active surfactant ingredient.

The resulting LAS molecule is amphiphilic:

- **Hydrophobic Tail:** The long undecyl (C_{11}) alkyl chain is nonpolar and repels water but is attracted to oils and grease.
- **Hydrophilic Head:** The sulfonate group ($-\text{SO}_3^-\text{Na}^+$) is polar and water-soluble.

This dual nature allows LAS to reduce the surface tension of water and emulsify oily dirt, lifting it from surfaces into the wash water.

Caption: From **Undecylbenzene** to Surfactant Action.

Analytical Methodologies

Accurate qualitative and quantitative analysis of **undecylbenzene** is crucial for quality control in manufacturing and for environmental monitoring. Gas chromatography (GC) is the preferred method for analyzing linear alkylbenzenes.[13]

Principle of Analysis: Gas Chromatography (GC-FID/MS)

GC separates volatile compounds based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). For a mixture of LABs, **undecylbenzene** can be effectively separated from its homologs (e.g., decylbenzene, dodecylbenzene).[13]

- Flame Ionization Detector (FID): Provides excellent sensitivity and a wide linear range for quantification. It is a robust choice for determining the concentration of **undecylbenzene** in a sample.
- Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful identification tool. It fragments the eluted compounds and provides a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous confirmation of **undecylbenzene**'s identity.[10]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of **undecylbenzene** in a LAB mixture, based on established methods.[13]

Instrumentation & Reagents:

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Capillary Column (e.g., VF-5ms or similar 5% phenyl-methylpolysiloxane column)
- Helium or Nitrogen (carrier gas)
- Standard solution of **undecylbenzene** (for calibration)
- Sample to be analyzed (dissolved in a suitable solvent like hexane)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent. If necessary, perform a liquid-liquid extraction to isolate the LABs from a complex matrix.
- Calibration: Prepare a series of standard solutions of **undecylbenzene** at known concentrations. Inject these into the GC-MS to generate a calibration curve, which plots detector response against concentration.
- GC-MS Setup:
 - Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.
 - Column Oven: Use a temperature program. For example, start at a lower temperature and ramp up to a higher temperature (e.g., hold at 180°C) to effectively separate the different alkylbenzene isomers and homologs.[13]
 - Carrier Gas: Set a constant flow rate (e.g., 2.5 mL/min).[13]
- Injection: Inject a small, precise volume (e.g., 0.25 μ L) of the prepared sample and standards into the GC.
- Data Acquisition: The GC separates the components, which then enter the MS. The MS scans a range of mass-to-charge ratios to detect the compound and its fragments.
- Data Analysis:
 - Identification: Identify the **undecylbenzene** peak in the chromatogram by its retention time (compared to the standard) and by confirming its mass spectrum.
 - Quantification: Calculate the area of the **undecylbenzene** peak. Using the calibration curve, determine the concentration of **undecylbenzene** in the original sample.

Toxicology, Safety, and Handling

While essential for industry, **undecylbenzene** requires careful handling due to its potential hazards.

Toxicological Summary

- Human Health: Direct contact may cause mild eye irritation and moderate skin irritation.[3][4] [14] Ingestion may lead to intestinal disturbances.[4][14]
- Environmental Hazard: The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][6] Therefore, release to the environment must be avoided.[5]

Safety and Handling Data

Parameter	Information	Source(s)
Hazard Codes	N (Dangerous for the environment)	[14]
Risk Statements	R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.	[5][6]
Safety Statements	S24/25: Avoid contact with skin and eyes. S60/61: This material and its container must be disposed of as hazardous waste. Avoid release to the environment.	[5][6]
Personal Protective Equipment (PPE)	Goggles or face shield, rubber gloves.	[2]
Reactivity	Incompatible with strong oxidizing agents. May attack some forms of plastics.	[2][4]
Fire Fighting	Use dry chemical, foam, or CO ₂ . Water may be ineffective.	[2]

Environmental Fate

Understanding the environmental behavior of **undecylbenzene** is critical for assessing its ecological impact.

- Atmospheric Fate: Due to its vapor pressure, **undecylbenzene** is expected to exist in both vapor and particulate phases in the atmosphere. The vapor-phase component is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 20 hours.[2]
- Aquatic Fate: If released into water, **undecylbenzene**, being insoluble, will tend to adsorb to sediment and suspended solids. It is considered readily biodegradable, with studies showing that bacteria can degrade the compound. River die-away tests indicate half-lives ranging from 1.8 to 10.2 days for C11-alkylbenzene isomers.[2]

Conclusion

Undecylbenzene (CAS 6742-54-7) is a foundational chemical in the modern detergent industry. Its synthesis via Friedel-Crafts alkylation is a well-established industrial process, and its conversion to LAS surfactants highlights a classic example of structure-function relationships in applied chemistry. While effective in its application, its environmental toxicity necessitates responsible handling, use, and disposal. The analytical methods outlined provide the robust quality control needed for both industrial production and environmental stewardship.

References

- undecylbenzene** (CAS 6742-54-7) Properties | Density, Cp, Viscosity | Chemcasts.
- n-Undecylbenzene** - ChemBK.
- Undecylbenzene** | C17H28 | CID 23194 - PubChem - NIH.
- Synthesis of sec.-**undecylbenzene** and sec.-dodecyl benzene by alkylation - SciSpace.
- Synthesis of sec.-**undecylbenzene** and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research.
- CAS No. 6742-54-7 - **Undecylbenzene** - AccuStandard.
- 1-PHENYLUNDECANE | 6742-54-7 - ChemicalBook.
- undecylbenzene** - ChemBK.
- Volumetric Properties of 1-Phenyldecane and 1-Phenylundecane at Pressures to 65 MPa and Temperature between 293.15 and 353.15 K. Journal of Chemical & Engineering Data.
- 1-Phenyldecane 98 104-72-3 - Sigma-Aldrich.
- 1-Phenylundecane 99 6742-54-7 - Sigma-Aldrich.
- 1-PHENYLUNDECANE Two Chongqing Chemdad Co. , Ltd.

- **n-Undecylbenzene** | 1X100MG | C17H28 | 675101 | 6742-54-7 - HPC Standards.
- Benzene, undecyl- - the NIST WebBook - National Institute of Standards and Technology.
- **Undecylbenzene** - Hazardous Agents - Haz-Map.
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique - ResearchGate.
- Benzene, undecyl- - the NIST WebBook - National Institute of Standards and Technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, undecyl- [webbook.nist.gov]
- 2. Undecylbenzene | C17H28 | CID 23194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undecylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 1-PHENYLUNDECANE | 6742-54-7 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. chem-casts.com [chem-casts.com]
- 8. accustandard.com [accustandard.com]
- 9. 1-Phenylundecane 99 6742-54-7 [sigmaaldrich.com]
- 10. Benzene, undecyl- [webbook.nist.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. 1-PHENYLUNDECANE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [undecylbenzene CAS number 6742-54-7 information]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3432634#undecylbenzene-cas-number-6742-54-7-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com